molecular formula C18H24N4O3S B3818283 3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B3818283
M. Wt: 376.5 g/mol
InChI Key: VAEAKFMWWTYUIJ-UHFFFAOYSA-N
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Description

3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a pyridine ring fused with a pyrazole ring, along with a phenoxyethyl group and a pyrrolidinylsulfonyl group. This unique combination of functional groups and ring systems makes it an interesting subject for research in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. For example, the synthesis might begin with the preparation of a pyrazole intermediate, which is then subjected to further reactions to introduce the pyridine ring and other substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as crystallization or chromatography to isolate the desired product. The specific conditions used in industrial production would depend on factors such as the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions used would depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may have potential as a bioactive molecule, with applications in areas such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine would depend on its specific interactions with biological targets. For example, it might bind to a specific enzyme or receptor, inhibiting its activity or triggering a signaling pathway. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular experiments.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine include other heterocyclic compounds with similar ring systems and functional groups. Examples include:

    Pyridine derivatives: Compounds containing a pyridine ring, such as nicotinamide or pyridoxine.

    Pyrazole derivatives: Compounds containing a pyrazole ring, such as celecoxib or pyrazole itself.

    Pyrrolidine derivatives: Compounds containing a pyrrolidine ring, such as nicotine or pyrrolidine itself.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring systems, which can confer unique chemical and biological properties

Properties

IUPAC Name

3-(1-phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-14(25-15-7-3-2-4-8-15)18-16-13-22(12-9-17(16)19-20-18)26(23,24)21-10-5-6-11-21/h2-4,7-8,14H,5-6,9-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEAKFMWWTYUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC2=C1CN(CC2)S(=O)(=O)N3CCCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 2
3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 3
Reactant of Route 3
3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 4
Reactant of Route 4
3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 5
3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 6
3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

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